2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinazolinone derivatives are known to have a broad spectrum of biological activities. They are often studied for their antimicrobial properties
Biochemical Pathways
Some quinazolinone derivatives have been found to affect various virulence factors in bacteria .
Result of Action
Some quinazolinone derivatives have shown promising antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile typically involves the reaction of 4-(benzylamino)quinazoline with a suitable sulfanyl acetonitrile precursor. One common method involves the use of molecular iodine as a catalyst to facilitate the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . Another method employs o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes .
Industrial Production Methods
the use of green and economical methodologies, such as the use of oxygen as an oxidant and transition-metal-free conditions, is encouraged to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like molecular iodine or o-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Molecular iodine, o-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents at the benzylamino group .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An anticancer drug that also contains a quinazoline scaffold.
Erlotinib: Another quinazoline-based anticancer drug.
Afatinib: A quinazoline derivative used for the treatment of non-small cell lung cancer.
Uniqueness
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile is unique due to its specific sulfanyl acetonitrile moiety, which may contribute to its distinct biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c18-10-11-22-17-20-15-9-5-4-8-14(15)16(21-17)19-12-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSTLJZRSDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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